4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid
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Overview
Description
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-aminopyrimidine with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, while nucleophilic substitution can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and alkylating agents for nucleophilic substitution.
Major Products
Oxidation: Pyrrole-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrole and pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrrol-3-yl)pyrimidine-2-carboxylic acid
- 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid
- 4-(1H-Pyrrol-2-yl)pyridine-2-carboxylic acid
Uniqueness
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid is unique due to its specific arrangement of the pyrrole and pyrimidine rings, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C9H7N3O2 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-(1H-pyrrol-2-yl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-11-5-3-7(12-8)6-2-1-4-10-6/h1-5,10H,(H,13,14) |
InChI Key |
HADYSAJZTOWBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=NC=C2)C(=O)O |
Origin of Product |
United States |
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